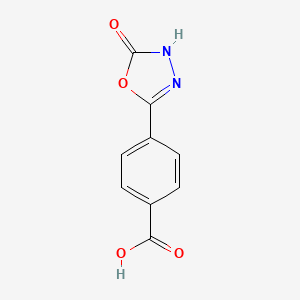

4-(2-オキソ-3H-1,3,4-オキサジアゾール-5-イル)安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-Oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles have been synthesized via various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .Molecular Structure Analysis

Oxadiazoles possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .作用機序

Target of Action

It is known that oxadiazoles, a class of compounds to which this molecule belongs, have been extensively studied for their high therapeutic values . They have shown promising biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , and antibacterial properties.

Mode of Action

Oxadiazole derivatives have been found to exhibit significant anticancer activity . The interaction of these compounds with their targets often results in changes that inhibit the growth of cancer cells .

Biochemical Pathways

Oxadiazoles have been found to interact with various biochemical pathways, leading to their wide range of biological activities .

Result of Action

Oxadiazole derivatives have been found to exhibit significant anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in cancer cells .

実験室実験の利点と制限

One of the main advantages of using 4-(2-Oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid in lab experiments is its high selectivity for copper ions. This makes it a valuable tool for the detection of copper ions in biological samples. However, 4-(2-Oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

将来の方向性

There are numerous future directions for research on 4-(2-Oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid. One potential area of research is the development of new fluorescent probes based on 4-(2-Oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid that can selectively detect other metal ions. Another area of research is the development of new therapeutic agents based on 4-(2-Oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid that can selectively target cancer cells. Additionally, there is potential for the use of 4-(2-Oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid in the development of new materials with unique optical and electronic properties.

合成法

The synthesis of 4-(2-Oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid involves the reaction of 2-amino-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,2,4-triazole in the presence of a base to yield the final product.

科学的研究の応用

作用機序:

合成経路と特性評価

- 研究者らは、1,3,4-オキサジアゾール誘導体を合成するための合成方法論を開発してきました。 これらの化合物は、癌治療以外にも、材料科学(OLED、膜、腐食防止剤など)や金属イオンセンサーなど、幅広い用途が見られます .

最近の進歩

- 電子豊富な置換安息香酸とN,N-ジメチルアニリンから1,3,4-オキサジアゾールを合成する、ワンステップ合成法が検討されています .

- 酸化収縮環転位によって、カルボキサミド-フタリド誘導体などの予期せぬ生成物が得られました .

要約すると、「4-(2-オキソ-3H-1,3,4-オキサジアゾール-5-イル)安息香酸」は、様々な科学分野で計り知れない可能性を秘めています。その汎用性と独自の特性は、継続的な研究開発にとって魅力的な対象となっています。 🌟

特性

IUPAC Name |

4-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)6-3-1-5(2-4-6)7-10-11-9(14)15-7/h1-4H,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSDRMFLRKPBLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1894904-12-1 |

Source

|

| Record name | 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2394459.png)

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/no-structure.png)

![N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2394466.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2394469.png)